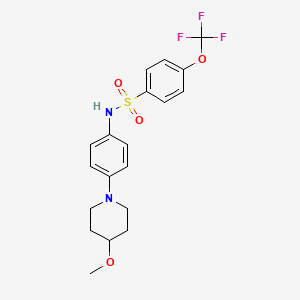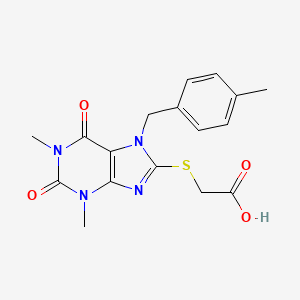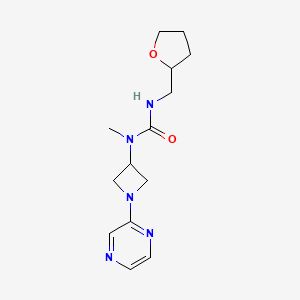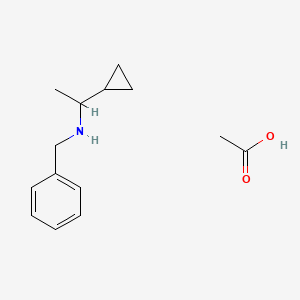![molecular formula C23H29N5O5S3 B2814036 4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide CAS No. 307524-07-8](/img/structure/B2814036.png)
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide” is a complex organic molecule that is a derivative of the 1,3,4-thiadiazole class of compounds . This class of compounds is known for its wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a series of reactions starting from simpler molecules. For instance, a series of pyrazole-sulfonamide derivatives were synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of a compound determines its pharmacological activities. The 1,3,4-thiadiazole moiety and its derivatives possess a wide range of pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex and varied. For instance, derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts, and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. 1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .科学的研究の応用
Antimicrobial and Antifungal Applications
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide and its derivatives have been explored for their potential in antimicrobial and antifungal applications. Sych et al. (2019) synthesized a range of derivatives, including arylsulfonamides and benzamides, and found them to exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The compound 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide demonstrated high antimicrobial activity, indicating its potential for further study in antimicrobial applications (Sych et al., 2019).
Antiproliferative Activities
The antiproliferative activities of pyrazole-sulfonamide derivatives have also been investigated. Mert et al. (2014) designed and synthesized a series of these derivatives and tested them for in vitro antiproliferative activities against HeLa and C6 cell lines. The study found cell-selective effects, particularly against rat brain tumor cells (C6), with some compounds showing promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs, indicating potential applications in cancer treatment (Mert et al., 2014).
Synthesis and Characterization of Novel Compounds
Research in this domain also extends to the synthesis and characterization of novel compounds for various scientific applications. For instance, Talagadadeevi et al. (2012) detailed the process for preparing antibacterial compounds and described the identification and synthesis of an impurity in the antibacterial drug Sulfamethizole. Such studies contribute to a deeper understanding of the synthesis processes and the structural characteristics of these compounds, which is crucial for their potential application in pharmaceuticals (Talagadadeevi et al., 2012).
Photophysical Properties and Complex Formation
The study of photophysical properties and complex formation is another area of interest. Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes, examining the photophysical properties of these compounds. The derivatives with various substituents were examined in different organic solvents and in the solid state, revealing excellent photophysical properties, including large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE), suggesting applications in materials science and photonics (Zhang et al., 2017).
作用機序
将来の方向性
The future directions for research on this compound could involve further exploration of its biological activity, potential applications, and synthesis methods. Given the wide range of activities associated with 1,3,4-thiadiazole derivatives, there is potential for the development of new drugs and therapies .
特性
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5S3/c1-4-15-28(16-5-2)36(32,33)20-11-7-17(8-12-20)22(29)24-18-9-13-19(14-10-18)35(30,31)27-23-26-25-21(6-3)34-23/h7-14H,4-6,15-16H2,1-3H3,(H,24,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNBZPASAWZNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)




![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2813966.png)
![1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2813967.png)


![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2813971.png)
![5-Bromo-imidazo[1,2-a]pyridine HCl](/img/structure/B2813973.png)
![(6-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2813975.png)
![3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic Acid](/img/structure/B2813976.png)